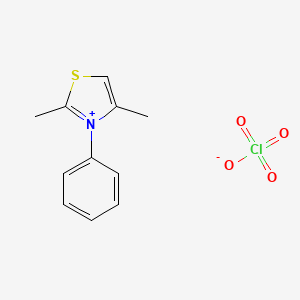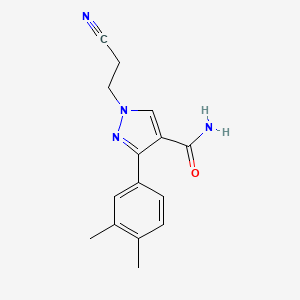
2,4-dimethyl-3-phenyl-1,3-thiazol-3-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethyl-3-phenyl-1,3-thiazol-3-ium perchlorate, also known as MTT, is a chemical compound that has been widely used in scientific research. MTT is a yellow crystalline powder that is soluble in water and organic solvents. It is commonly used as a reagent to measure cell viability and proliferation in cell-based assays.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-3-phenyl-1,3-thiazol-3-ium perchlorate is based on its conversion to formazan by mitochondrial enzymes in living cells. The formazan product is formed by the reduction of 2,4-dimethyl-3-phenyl-1,3-thiazol-3-ium perchlorate by NADH or NADPH. The reaction is catalyzed by succinate dehydrogenase and other mitochondrial enzymes. The formazan product is insoluble and accumulates in the cytoplasm of living cells. The amount of formazan formed is directly proportional to the number of viable cells in the population.
Biochemical and Physiological Effects:
2,4-dimethyl-3-phenyl-1,3-thiazol-3-ium perchlorate has no known biochemical or physiological effects on living cells. It is not toxic to cells and does not interfere with cellular processes. 2,4-dimethyl-3-phenyl-1,3-thiazol-3-ium perchlorate is a non-radioactive and non-toxic reagent that is safe to use in cell-based assays.
Advantages and Limitations for Lab Experiments
2,4-dimethyl-3-phenyl-1,3-thiazol-3-ium perchlorate has several advantages over other cell viability assays. It is a simple and reliable assay that can be easily performed in a laboratory setting. 2,4-dimethyl-3-phenyl-1,3-thiazol-3-ium perchlorate is a non-radioactive and non-toxic reagent that is safe to use in cell-based assays. The assay is also relatively inexpensive and can be performed in a high-throughput format. However, 2,4-dimethyl-3-phenyl-1,3-thiazol-3-ium perchlorate has some limitations. The assay is based on the metabolic activity of living cells and may not accurately reflect cell viability in all situations. The assay may also be affected by the presence of certain compounds or drugs that interfere with mitochondrial function.
Future Directions
2,4-dimethyl-3-phenyl-1,3-thiazol-3-ium perchlorate has been widely used in scientific research for many years. However, there are still many areas where 2,4-dimethyl-3-phenyl-1,3-thiazol-3-ium perchlorate can be further developed and improved. One area of future research is the development of more sensitive and specific assays for measuring cell viability and proliferation. Another area of future research is the development of new applications for 2,4-dimethyl-3-phenyl-1,3-thiazol-3-ium perchlorate in areas such as drug discovery and toxicology. Finally, the development of new synthetic methods for 2,4-dimethyl-3-phenyl-1,3-thiazol-3-ium perchlorate may also be an area of future research.
Synthesis Methods
2,4-dimethyl-3-phenyl-1,3-thiazol-3-ium perchlorate can be synthesized by the reaction of 2-methyl-4-phenylthiazolium iodide with methyl iodide in the presence of sodium hydride. The resulting product is then treated with perchloric acid to obtain 2,4-dimethyl-3-phenyl-1,3-thiazol-3-ium perchlorate. The synthesis of 2,4-dimethyl-3-phenyl-1,3-thiazol-3-ium perchlorate is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
2,4-dimethyl-3-phenyl-1,3-thiazol-3-ium perchlorate has been widely used in scientific research for its ability to measure cell viability and proliferation. 2,4-dimethyl-3-phenyl-1,3-thiazol-3-ium perchlorate is commonly used in cell-based assays to determine the number of viable cells in a population. The assay is based on the conversion of 2,4-dimethyl-3-phenyl-1,3-thiazol-3-ium perchlorate to formazan by mitochondrial enzymes in living cells. The formazan product is then quantified by measuring the absorbance at a specific wavelength. 2,4-dimethyl-3-phenyl-1,3-thiazol-3-ium perchlorate has been used in a wide range of research areas, including cancer research, drug discovery, and toxicology.
properties
IUPAC Name |
2,4-dimethyl-3-phenyl-1,3-thiazol-3-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NS.ClHO4/c1-9-8-13-10(2)12(9)11-6-4-3-5-7-11;2-1(3,4)5/h3-8H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSQHYXPRLBHGR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=[N+]1C2=CC=CC=C2)C.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4979311.png)
![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4979322.png)
![4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]morpholine](/img/structure/B4979329.png)
![2,4-bis(ethylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B4979337.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4,5-dihydro-1,3-thiazol-2-yl)butanamide](/img/structure/B4979350.png)
![{2-[1-(dimethylamino)ethyl]phenyl}(phenyl)methanol hydrochloride](/img/structure/B4979359.png)
![N-butyl-3-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4979363.png)

![N-(4-methylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4979373.png)
![3-[(allyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B4979376.png)


![4-butyl-6-chloro-7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4979397.png)